molecular formula C14H10ClF2NO B5401965 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide

Cat. No. B5401965
M. Wt: 281.68 g/mol
InChI Key: GCTNKPFWPBPLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as it has several applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. This leads to a decrease in the production of certain proteins and enzymes, which can have a profound effect on cellular processes such as gene expression, cell growth, and proliferation.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. It is a highly effective inhibitor of several enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.

Future Directions

There are several future directions for the use of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in scientific research. One area of interest is the development of new cancer therapies based on the inhibition of specific enzymes and proteins. Additionally, there is interest in the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is ongoing research into the development of new synthetic routes for the synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide, which may lead to improved yields and purity.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoro-2-methylaniline with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in high yield and purity.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research. It is widely used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been used to study the role of certain proteins in cancer cell growth and proliferation.

properties

IUPAC Name

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c1-8-6-9(16)3-5-13(8)18-14(19)11-4-2-10(17)7-12(11)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTNKPFWPBPLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.